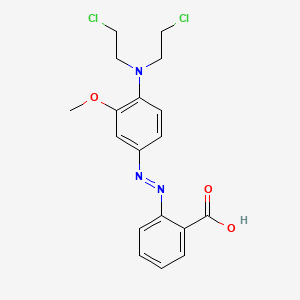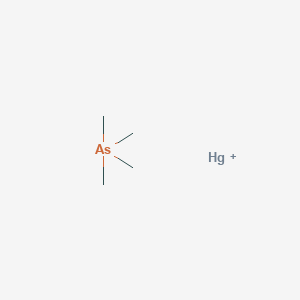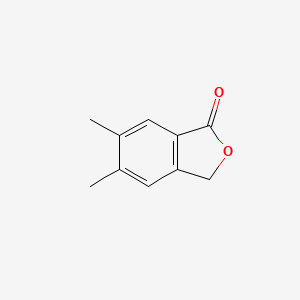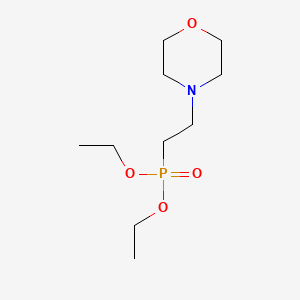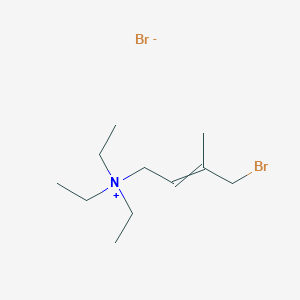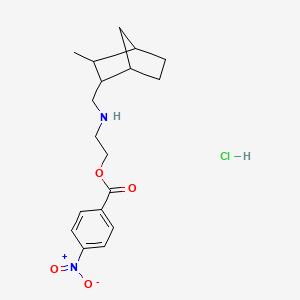
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride is a complex organic compound that features a combination of a norbornyl group, an aminoethanol moiety, and a p-nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride typically involves multiple steps:
Formation of the Norbornyl Intermediate: The norbornyl group can be synthesized through a Diels-Alder reaction involving cyclopentadiene and an appropriate dienophile.
Amination: The norbornyl intermediate is then subjected to a reductive amination reaction with an appropriate amine to introduce the amino group.
Esterification: The aminoethanol moiety is esterified with p-nitrobenzoic acid under acidic conditions to form the p-nitrobenzoate ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the amination and esterification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in the p-nitrobenzoate ester can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with the aminoethanol moiety or the p-nitrobenzoate ester.
Pathways Involved: The compound may modulate biochemical pathways involving neurotransmitter synthesis or degradation, depending on its specific interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester): Lacks the hydrochloride component.
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol benzoate (ester) hydrochloride: Similar structure but with a benzoate ester instead of a p-nitrobenzoate ester.
Uniqueness
2-(((3-Methyl-2-norbornyl)methyl)amino)ethanol p-nitrobenzoate (ester) hydrochloride is unique due to the presence of the p-nitrobenzoate ester, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
36398-91-1 |
|---|---|
Molekularformel |
C18H25ClN2O4 |
Molekulargewicht |
368.9 g/mol |
IUPAC-Name |
2-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methylamino]ethyl 4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C18H24N2O4.ClH/c1-12-14-2-3-15(10-14)17(12)11-19-8-9-24-18(21)13-4-6-16(7-5-13)20(22)23;/h4-7,12,14-15,17,19H,2-3,8-11H2,1H3;1H |
InChI-Schlüssel |
QADPMHJJWRQKJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CCC(C2)C1CNCCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
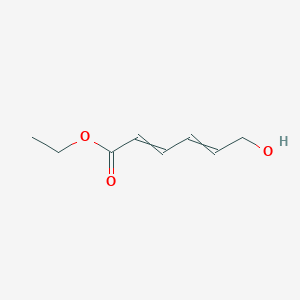


![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
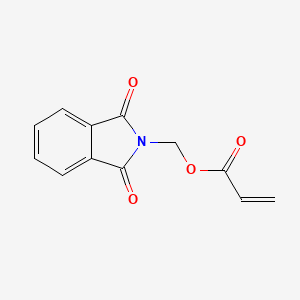
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
